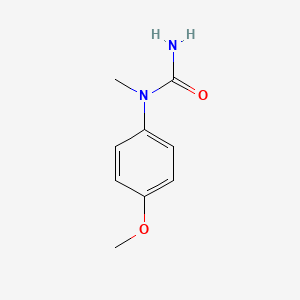

1-(4-Methoxyphenyl)-1-methylurea

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C9H12N2O2 |

|---|---|

Molekulargewicht |

180.20 g/mol |

IUPAC-Name |

1-(4-methoxyphenyl)-1-methylurea |

InChI |

InChI=1S/C9H12N2O2/c1-11(9(10)12)7-3-5-8(13-2)6-4-7/h3-6H,1-2H3,(H2,10,12) |

InChI-Schlüssel |

FMZVAQGPUASACA-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C1=CC=C(C=C1)OC)C(=O)N |

Herkunft des Produkts |

United States |

Advanced Spectroscopic and Structural Elucidation of 1 4 Methoxyphenyl 1 Methylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, an unambiguous assignment of the structure can be achieved.

Proton NMR (¹H NMR) analysis of 1-(4-Methoxyphenyl)-1-methylurea (B6246209) reveals distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals from the aromatic protons of the methoxyphenyl group, the protons of the methylurea (B154334) moiety, and the methoxy (B1213986) group protons.

The para-substituted phenyl ring typically presents as an AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the electron-donating methoxy group are expected to be shielded and appear upfield compared to the protons meta to it. The methyl groups attached to the nitrogen and oxygen atoms appear as sharp singlets due to the absence of adjacent protons for coupling. The NH proton signal can be broad and its chemical shift may vary depending on solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Protons | Expected Chemical Shift (δ ppm) | Multiplicity |

| Aromatic (2H, ortho to -OCH₃) | 6.80 - 6.90 | Doublet |

| Aromatic (2H, meta to -OCH₃) | 7.20 - 7.40 | Doublet |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

| N-Methyl (-NCH₃) | ~3.0 | Singlet |

| Amine (-NH) | Variable, often broad | Singlet (broad) |

Note: Expected values are based on analyses of structurally similar compounds. beilstein-journals.orgrsc.org

In a ¹³C NMR spectrum, each unique carbon atom in the molecule produces a single peak, providing a count of the non-equivalent carbons. savemyexams.com The chemical shifts are indicative of the electronic environment of each carbon.

For this compound, the carbonyl carbon of the urea (B33335) group is expected to appear significantly downfield, typically in the 155-158 ppm range. beilstein-journals.org The aromatic carbons show distinct signals, with the carbon atom bonded to the methoxy group (C-O) being the most downfield of the ring carbons due to the oxygen's deshielding effect. The carbons of the methoxy and N-methyl groups appear in the upfield region of the spectrum. beilstein-journals.org

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ ppm) |

| Carbonyl (C=O) | 155 - 158 |

| Aromatic (C-OCH₃) | 155 - 157 |

| Aromatic (C-N) | ~133 |

| Aromatic (CH, meta to -OCH₃) | ~122 |

| Aromatic (CH, ortho to -OCH₃) | ~114 |

| Methoxy (-OCH₃) | ~55 |

| N-Methyl (-NCH₃) | ~36 |

Note: Expected values are based on analyses of structurally similar compounds. beilstein-journals.org

Two-dimensional (2D) NMR experiments are crucial for the unequivocal assignment of complex structures.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton couplings. For this compound, it would show a clear correlation between the signals of the adjacent aromatic protons, confirming their positions on the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is instrumental in piecing together the molecular fragments. For this compound, key HMBC correlations would include the correlation between the N-methyl protons and the urea carbonyl carbon, as well as the ipso-carbon of the phenyl ring. Similarly, correlations from the methoxy protons to the aromatic C-O carbon would confirm the placement of the methoxy group. The use of HMBC is considered essential for the unambiguous structural determination of such urea derivatives. mdpi.com

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum provides a molecular fingerprint, showing absorption bands corresponding to the vibrational modes of specific bonds and functional groups. rsc.org For this compound, the key functional groups—urea and methoxyphenyl—give rise to characteristic absorption bands.

The spectrum is expected to be dominated by a strong absorption from the C=O stretching of the urea group (Amide I band). The N-H stretching vibration also produces a notable band. Aromatic C-H and C=C stretching, as well as the C-O stretching of the ether linkage, are also readily identifiable.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Urea | 3340 - 3360 |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 |

| C=O Stretch (Amide I) | Urea | 1640 - 1680 |

| Aromatic C=C Stretch | Phenyl Ring | 1510 - 1610 |

| Asymmetric C-O-C Stretch | Aryl Ether | 1240 - 1260 |

| Symmetric C-O-C Stretch | Aryl Ether | 1020 - 1040 |

Note: Expected values are based on analyses of structurally similar compounds. beilstein-journals.orgvulcanchem.com

Raman spectroscopy is a complementary technique to FTIR. While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key difference is that symmetrical, non-polar bonds often produce strong signals in Raman spectra, whereas they may be weak or absent in FTIR.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. This precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound, with a molecular formula of C9H12N2O2, the expected monoisotopic mass is 180.0899 g/mol .

HRMS analysis, often coupled with a soft ionization technique like Electrospray Ionization (ESI), would be expected to detect the protonated molecule, [M+H]+, or other adducts such as [M+Na]+. The high resolution allows for the confirmation of the elemental formula with a high degree of confidence, typically within a few parts per million (ppm) of the theoretical value. In the analysis of similar urea-based compounds, HRMS has been successfully used to confirm their elemental composition. For instance, related compounds have been characterized with mass accuracies well within the acceptable 5 ppm range. beilstein-journals.orgnih.govrsc.orgfrontiersin.orgsemanticscholar.orgmdpi.com

Table 1: Theoretical HRMS Data for this compound

| Adduct | Molecular Formula | Calculated m/z |

| [M+H]+ | C9H13N2O2+ | 181.0972 |

| [M+Na]+ | C9H12N2O2Na+ | 203.0791 |

| [M+K]+ | C9H12N2O2K+ | 219.0530 |

This table is generated based on the chemical formula and does not represent experimental data.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like ureas, allowing for the analysis of intact molecular ions with minimal fragmentation. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, ESI-MS in positive ion mode would primarily generate the protonated molecule [M+H]+ at an m/z of approximately 181. The fragmentation of this ion can be induced in the mass spectrometer to provide structural information. Common fragmentation pathways for phenylurea compounds involve cleavage of the urea moiety and bonds adjacent to the aromatic ring. Expected fragmentation patterns can be predicted based on the analysis of similar structures. nih.govresearchgate.netnih.gov

Table 2: Predicted ESI-MS Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Proposed Neutral Loss |

| 181 | 124 | CH3NCO |

| 181 | 108 | H2NCONHCH3 |

| 181 | 77 | C2H5N2O2 |

This table is predictive and based on general fragmentation patterns of related compounds.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering precise details on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the absolute structure of a crystalline compound. uhu-ciqso.es The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct a three-dimensional electron density map, from which the atomic positions can be determined.

The crystal lattice of this compound is expected to be stabilized by a network of intermolecular interactions. The urea group is a potent hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of strong hydrogen bonds. These interactions often result in the formation of well-defined supramolecular structures, such as dimers or chains.

The methoxy group can also participate in weaker C-H···O hydrogen bonds. Furthermore, the aromatic phenyl ring can engage in π-π stacking interactions. The analysis of these interactions is crucial for understanding the packing of the molecules in the crystal and can influence the physical properties of the solid, such as melting point and solubility. Studies on similar urea derivatives have highlighted the importance of N-H···O hydrogen bonds in forming robust crystal lattices. lodz.plmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one.

For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions associated with the aromatic ring. The presence of the methoxy and urea substituents on the phenyl ring will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). The methoxy group, being an electron-donating group, is likely to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene. A related compound, 4-methoxyphenylurea, exhibits a λmax at 289 nm in ethanol. chemicalbook.com It is anticipated that this compound will have a similar absorption profile. The n-π* transition of the carbonyl group in the urea moiety is also possible but is often weaker and may be obscured by the more intense π-π* transitions. researchgate.netresearchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax Range (nm) |

| Methoxyphenyl | π → π | 270 - 300 |

| Carbonyl (Urea) | n → π | 220 - 250 |

This table is based on typical values for the given chromophores and data from related compounds.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

Following a comprehensive search of scientific literature and chemical databases, no specific X-ray Photoelectron Spectroscopy (XPS) data for the compound this compound could be located. While XPS is a powerful technique for determining the surface elemental composition and chemical states of a material, it appears that this particular analysis has not been published for this specific compound.

Typically, an XPS analysis of this compound would provide detailed information on the binding energies of the core electrons of its constituent elements: Carbon (C), Nitrogen (N), and Oxygen (O). The high-resolution spectra of the C 1s, N 1s, and O 1s regions would reveal the different chemical environments of these atoms within the molecule.

For instance, the C 1s spectrum would be expected to show distinct peaks corresponding to the carbon atoms in the methoxy group (C-O), the aromatic ring (C-C/C-H), the methyl group (C-N), and the urea carbonyl group (C=O). Similarly, the N 1s spectrum would differentiate between the nitrogen atom bonded to the methyl and phenyl groups and the nitrogen atom of the primary amine in the urea moiety. The O 1s spectrum would distinguish between the oxygen in the methoxy group and the carbonyl oxygen.

Analysis of these binding energies, along with the elemental atomic percentages derived from the survey scan, would confirm the surface stoichiometry and the integrity of the chemical structure of this compound.

Without experimental data, a detailed discussion and the creation of data tables are not possible. Further research involving the acquisition of XPS spectra for this compound is necessary to provide the specific findings requested.

Computational Chemistry and Theoretical Investigations of 1 4 Methoxyphenyl 1 Methylurea

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a primary tool in quantum chemistry for investigating the electronic properties of molecules. By approximating the many-electron system's energy as a functional of the electron density, DFT offers a balance of accuracy and computational efficiency. Methods like the B3LYP hybrid functional, combined with basis sets such as 6-311++G(d,p), are commonly used to model molecules of this type, providing reliable predictions of their structure and properties. chemicalpapers.com

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the configuration with the lowest possible energy on the potential energy surface. For a flexible molecule like 1-(4-Methoxyphenyl)-1-methylurea (B6246209), which has several rotatable bonds (e.g., around the C-N bonds and the C-O bond of the methoxy (B1213986) group), a thorough conformational analysis is essential. royalsocietypublishing.org

This analysis is often performed using a Potential Energy Surface (PES) scan, where the energy is calculated as a function of systematic rotations around specific dihedral angles. royalsocietypublishing.orgnih.gov This allows for the identification of the global minimum energy conformer, which represents the most populated structure at equilibrium. The optimized geometric parameters, such as bond lengths and angles, for this stable conformer can then be calculated. These theoretical values are often validated by comparing them with experimental data from X-ray crystallography, with good correlation confirming the accuracy of the computational model. mdpi.com

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) Note: This table presents hypothetical data typical for DFT (B3LYP/6-311++G(d,p)) calculations on similar structures. Actual values would be derived from specific computational output.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (Urea) | 1.245 |

| C-N (Urea) | 1.370 | |

| C-N (Aryl) | 1.425 | |

| C-O (Methoxy) | 1.368 | |

| Bond Angle (°) | O-C-N (Urea) | 123.5 |

| C-N-C (Urea) | 125.0 | |

| C-O-C (Methoxy) | 118.2 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. chemicalpapers.com Conversely, a small energy gap indicates a molecule is more prone to chemical reactions. acs.org For this compound, the HOMO is typically localized on the electron-rich methoxyphenyl ring, while the LUMO is often centered on the urea (B33335) moiety, particularly around the carbonyl group. This distribution facilitates intramolecular charge transfer from the ring to the urea group upon electronic excitation.

Table 2: Calculated Frontier Molecular Orbital Properties (Theoretical) Note: This table presents hypothetical data typical for DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -0.95 |

| Energy Gap (ΔE) | 5.30 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de It illustrates the charge distribution on the molecular surface using a color spectrum.

Red regions indicate areas of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, this region is expected to be concentrated around the carbonyl oxygen atom of the urea group.

Blue regions denote the most positive electrostatic potential, corresponding to electron-deficient areas that are targets for nucleophiles. These are typically found around the acidic hydrogen atoms, such as the N-H proton of the urea moiety. researchgate.net

Green regions represent areas of neutral or near-zero potential, often found over the carbon backbone and the aromatic ring.

The MEP map provides a clear, intuitive picture of the molecule's charge landscape, guiding the understanding of its intermolecular interactions. uni-muenchen.de

Theoretical vibrational analysis using DFT is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. chemicalpapers.com By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained.

Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov Potential Energy Distribution (PED) analysis is then used to provide a quantitative assignment of each vibrational mode, indicating the contribution of different internal coordinates (stretches, bends, torsions) to that vibration. researchgate.net This correlation allows for a detailed understanding of the molecule's vibrational characteristics.

Table 3: Correlation of Key Vibrational Frequencies (Theoretical vs. Hypothetical Experimental) Note: Theoretical frequencies are hypothetical and would be scaled in a real study. Experimental data is illustrative.

| Vibrational Mode Assignment | Calculated Frequency (cm-1) | Hypothetical Experimental Frequency (cm-1) |

|---|---|---|

| N-H Stretch | 3450 | 3380 |

| Aromatic C-H Stretch | 3100 | 3055 |

| Aliphatic C-H Stretch (Methyl) | 2980 | 2940 |

| C=O Stretch | 1695 | 1650 |

| Aromatic C=C Stretch | 1605 | 1590 |

| Asymmetric C-O-C Stretch | 1260 | 1245 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. uni-rostock.de This method is exceptionally useful for quantitatively describing intramolecular delocalization and charge transfer (hyperconjugation) effects. uni-muenchen.deacs.org

The analysis focuses on interactions between filled "donor" NBOs (e.g., bonding orbitals or lone pairs) and empty "acceptor" NBOs (e.g., antibonding orbitals). The strength of these interactions is estimated using second-order perturbation theory, which yields a stabilization energy, E(2). wisc.edu A higher E(2) value indicates a more significant interaction and greater electron delocalization. In this compound, significant interactions are expected to include the delocalization of the nitrogen and oxygen lone pairs into adjacent antibonding orbitals, which stabilizes the molecule. For instance, the interaction between the lone pair on the carbonyl oxygen (LP(O)) and the π* antibonding orbital of the C-N bonds reveals the extent of resonance within the urea group.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Theoretical) Note: This table presents hypothetical but plausible NBO interactions and stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (O) on C=O | π(C-Namide) | 45.5 |

| LP (Namide) | π(C=O) | 50.2 |

| LP (Naryl) | π(Aromatic Ring) | 35.8 |

| LP (O) on Methoxy | σ(Caryl-Caryl) | 5.1 |

Noncovalent Interaction (NCI) Analysis for Supramolecular Assembly

While NBO analysis reveals intramolecular forces, Noncovalent Interaction (NCI) analysis is used to study the weaker, noncovalent forces that govern how molecules interact with each other (supramolecular assembly). researchgate.net This method is based on the electron density and its Reduced Density Gradient (RDG). researchgate.net

The results are visualized as surfaces in 3D space, color-coded to distinguish different types of interactions:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds. For this compound, these would be prominent between the N-H donor and the carbonyl oxygen acceptor of two adjacent molecules, forming stable dimers.

Green surfaces signify weaker, delocalized van der Waals interactions, which would be seen between the aromatic rings (π-π stacking).

Red surfaces indicate strong, repulsive steric clashes, which appear within crowded regions of the molecule or between rings.

NCI analysis provides a detailed map of the noncovalent forces that dictate the crystal packing and condensed-phase behavior of the compound. researchgate.netresearchgate.net

Quantum Chemical Calculations of Nonlinear Optical (NLO) Properties

Theoretical studies utilizing quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for predicting and understanding the nonlinear optical (NLO) properties of novel materials. acs.orgresearchgate.net For organic molecules, these properties are fundamentally linked to the intramolecular charge transfer (ICT) between electron-donating (donor) and electron-accepting (acceptor) groups through a π-conjugated system. researchgate.netroyalsocietypublishing.org The methoxy group (-OCH₃) on the phenyl ring in this compound suggests it can act as an electron donor, making the molecule a candidate for NLO applications. Computational methods allow for the exploration of its NLO response by calculating key parameters like hyperpolarizabilities.

The first hyperpolarizability (β) and second hyperpolarizability (γ) are crucial tensor quantities that describe a molecule's NLO response. The total first hyperpolarizability (βtot) is a key factor in determining the second-order NLO activity, such as second-harmonic generation (SHG), while the second hyperpolarizability is associated with third-order effects. acrhem.org DFT has been widely employed as an effective tool to compute these properties for organic NLO materials. researchgate.net

These computational studies typically employ DFT methods with various functionals, such as B3LYP, and basis sets like 6-311++G(d,p) to optimize the molecular geometry and calculate the NLO properties. acrhem.orgresearchgate.net The frequency-dependent hyperpolarizabilities are also calculated to assess performance at specific laser wavelengths, which is critical for practical applications like the electro-optic Pockels effect (EOPE) and SHG. semanticscholar.orguobasrah.edu.iq

Table 1: Calculated First Hyperpolarizability (β) for Structurally Related NLO Chromophores This table presents data for compounds analogous to this compound to illustrate typical computational findings.

| Compound | Method/Basis Set | β Value (esu) | Reference Compound | Relative Enhancement | Source |

| 1-(4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one | DFT | 6.650 × 10⁻³⁰ | Urea | 25x | researchgate.net |

| 3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | TDHF | 55 times that of urea | Urea | 55x | acrhem.org |

| 1-Methylurea Butanedioic Acid (MUBA) | B3LYP(D4)/6–311++G(d,p) | 0.6–1.1 times that of urea | Urea | ~0.6-1.1x | researchgate.netsemanticscholar.org |

The second hyperpolarizability (γ) relates to third-order NLO phenomena like the optical Kerr effect (OKE) and third-harmonic generation (THG). semanticscholar.orguobasrah.edu.iq For 1-Methylurea Butanedioic Acid (MUBA), the γ values were found to be 8.3–17.0 times higher than those of urea, indicating its potential for third-order NLO applications. researchgate.netsemanticscholar.org

The surrounding medium can significantly influence the NLO properties of a molecule. semanticscholar.org Computational studies often use models like the Polarizable Continuum Model (PCM) to simulate solvent effects. researchgate.net The presence of a solvent can alter the electronic structure and, consequently, the hyperpolarizabilities. semanticscholar.org

Research on 1-methylurea butanedioic acid (MUBA) showed that solvents enhance its NLO properties as their dielectric constants increase. semanticscholar.org Both the quadratic (β) and cubic (γ) responses of MUBA were affected by solvent environments. researchgate.netsemanticscholar.org Similarly, studies on other NLO chromophores have demonstrated that a shift in wavelength can be associated with the polarity of the solvent; if the excited state is more polar than the ground state, a polar solvent can cause greater stabilization of the excited state. acs.org However, the relationship is not always straightforward. For some molecules, the first hyperpolarizability has been shown to break down as the polarity of the surrounding medium increases. nih.gov In a solvent, the zwitter-ionic form of a molecule can induce a large charge and dipole distribution in the solvent, creating an external field that opposes the internal field and reduces the effective hyperpolarizability compared to the vacuum case. nih.gov

Table 2: Theoretical Solvent Effects on NLO Properties of 1-Methylurea Butanedioic Acid (MUBA) This table illustrates the typical influence of different solvents on computed NLO properties.

| Solvent | Dielectric Constant (ε) | First Hyperpolarizability (βtot) | Second Hyperpolarizability (⟨γ⟩) | Source |

| Gas Phase | 1.0 | Baseline | Baseline | researchgate.net |

| Benzene | 2.28 | Increased | Increased | researchgate.net |

| DMSO | 46.7 | Enhanced relative to gas | Enhanced relative to gas | researchgate.netsemanticscholar.org |

| Water | 78.4 | Enhanced relative to gas | Enhanced relative to gas | researchgate.net |

In compounds containing the 4-methoxyphenyl (B3050149) group, this moiety typically serves as the electron donor. researchgate.netacrhem.org The effectiveness of the ICT, and thus the magnitude of the NLO response, is highly dependent on the strength of the acceptor group and the efficiency of the π-bridge. royalsocietypublishing.org For instance, substituting a molecule's existing donor with a stronger one, such as a pyrrolyl group instead of a methoxy group, has been shown computationally to significantly improve NLO properties. royalsocietypublishing.org

Molecular planarity is another critical factor. Deviations from planarity can hinder the mobility of electrons within the π-conjugated system, leading to a reduction in NLO activity. researchgate.net Quantum chemical calculations are used to determine optimized geometries and key dihedral angles to assess the degree of planarity. semanticscholar.org Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) is vital. A small HOMO-LUMO energy gap generally implies higher polarizability and a better NLO response, as it facilitates electron promotion from the ground to the excited state. researchgate.netacrhem.org Natural Bond Orbital (NBO) analysis can also elucidate the specific donor-acceptor orbital interactions that contribute to the ICT and molecular stability. researchgate.netlodz.pl

Reaction Mechanism Prediction and Transition State Modeling

Computational chemistry provides powerful tools for elucidating reaction mechanisms, justifying product regioselectivity, and modeling transition states. For urea derivatives, theoretical calculations can map out plausible reaction pathways and determine the relative energies of intermediates and transition states.

A relevant study on the synthesis of imidazolidin-2-ones involved the intramolecular cyclization of a urea derivative, 1-(2,2-dimethoxyethyl)-3-(4-methoxyphenyl)-1-methylurea, which is closely related to the title compound. mdpi.com Quantum chemistry calculations (specifically, B3LYP/6-311++G(d,p)) were performed to understand the regioselectivity of the cyclization reaction. mdpi.com The calculations focused on the relative energies of key intermediates, including different protonated forms and iminium ions. mdpi.com

The plausible mechanism involves the protonation of the urea, which can occur at either the oxygen or nitrogen atoms. The calculations revealed that the O-protonated species (an oxonium ion) was the most stable intermediate. mdpi.com This finding is consistent with the generally preferred protonation site in ureas. mdpi.com By comparing the energies of subsequent intermediates, the calculations could justify the observed regioselectivity in the formation of the final product. mdpi.com This type of computational modeling, which predicts the most energetically favorable reaction pathway, is crucial for understanding and optimizing synthetic procedures.

Chemical Reactivity and Mechanistic Studies of 1 4 Methoxyphenyl 1 Methylurea

Investigation of Reaction Pathways and Intermediates for Urea (B33335) Formation

The formation of 1-(4-Methoxyphenyl)-1-methylurea (B6246209), a trisubstituted urea, typically proceeds through reaction pathways involving the formation of a urea linkage by the reaction of an amine with an isocyanate or a carbamate (B1207046) derivative. A primary synthetic route involves the reaction of N-methyl-4-methoxyaniline with a suitable methylating agent followed by reaction with an isocyanate, or by reacting 4-methoxyphenyl (B3050149) isocyanate with methylamine.

A common and direct method for the synthesis of trisubstituted ureas is the condensation of a secondary amine with an isocyanate. nih.gov In the context of this compound, this would involve the reaction of N-methyl-p-anisidine with methyl isocyanate. The reaction mechanism involves the nucleophilic attack of the secondary amine's nitrogen atom on the electrophilic carbon atom of the isocyanate group. This attack forms a transient zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the final urea product.

Alternatively, phosgene-free methods are often employed due to the toxicity of phosgene (B1210022). rsc.org One such approach involves the use of carbamic acid derivatives. rsc.org For instance, a precursor like N-(4-methoxyphenyl)-N-methylcarbamoyl chloride could react with an amine. Another pathway involves the in situ generation of an isocyanate. For example, α-chloroaldoxime O-methanesulfonates can be converted to isocyanates in a one-pot reaction with secondary amines to form trisubstituted ureas. rsc.org The postulated mechanism suggests the formation of an isocyanate intermediate which then reacts with the amine present in the reaction mixture. rsc.org

The synthesis of related urea-containing heterocyclic structures, such as imidazolidin-2-ones, often starts from N-allylureas, which are themselves synthesized from the reaction of an allylic amine with an isocyanate. nih.govpurkh.com For example, 1-allyl-1-benzyl-3-(4-methoxyphenyl)urea is prepared by reacting N-allylbenzylamine with 4-methoxyphenylisocyanate. nih.gov This highlights the isocyanate-amine reaction as a fundamental step in forming the urea backbone.

A study on the synthesis of N-(2,2-dialkoxyethyl)ureas, including 1-(2,2-dimethoxyethyl)-3-(4-methoxyphenyl)-1-methylurea, involved the dropwise addition of an aryl isocyanate to a solution of the corresponding amine at a cooled temperature (5–8 °C), followed by stirring at room temperature. nih.gov This procedure underscores the exothermic nature of the reaction and the need for temperature control to minimize side reactions.

Table 1: Common Reaction Pathways for the Formation of this compound and Related Ureas

| Precursor 1 | Precursor 2 | Key Intermediate(s) | Reference(s) |

| N-methyl-p-anisidine | Methyl isocyanate | Zwitterionic adduct | nih.gov |

| 4-Methoxyphenyl isocyanate | N-methyl-2-cyanoethylamine | Isocyanate adduct | |

| 4-Methoxy-N-((methylsulfonyl)oxy)benzimidoyl chloride | N-methylbenzylamine | Isocyanate (postulated) | rsc.org |

| N-allylbenzylamine | 4-methoxyphenylisocyanate | Isocyanate adduct | nih.gov |

| 2,2-dimethoxy-N-methylethan-1-amine | 4-methoxyphenyl isocyanate | Isocyanate adduct | nih.gov |

Influence of Catalysts and Bases on Reaction Efficiency and Selectivity

The synthesis of trisubstituted ureas like this compound is significantly influenced by the presence of catalysts and bases, which can enhance reaction rates and improve yields and selectivity.

In the synthesis of trisubstituted ureas from α-chloroaldoxime O-methanesulfonates and secondary amines, both nucleophilic catalysts and bases play a crucial role. rsc.org For aromatic secondary amines, a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) was found to be vital for the reaction to proceed to completion. rsc.org The proposed role of DMAP is to act as a nucleophilic catalyst to generate a more reactive intermediate. rsc.org Other nucleophilic catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) and imidazole (B134444) were found to be less effective, yielding significantly lower amounts of the desired urea product. rsc.org

The choice of base is also critical. In the aforementioned reaction, inorganic bases such as cesium carbonate (Cs2CO3) and potassium carbonate (K2CO3) were effective, with Cs2CO3 providing the highest yield in some cases. rsc.org The presence of a base is crucial, as the reaction yields only a trace amount of product in its absence. rsc.org Amine bases were found to be less effective in this particular transformation. rsc.org

For reactions involving saturated secondary amines, the catalyst plays a different role. While DMAP was effective for aromatic amines, it was found to promote undesired reaction pathways with more nucleophilic saturated amines. rsc.org In this scenario, tetramethylethylenediamine (TMEDA) was found to provide optimal conditions, potentially acting as both a nucleophilic catalyst and a base. rsc.org Interestingly, in some instances, the reaction proceeded in good yield even without a nucleophilic catalyst, suggesting that for certain substrates, a base alone is sufficient. rsc.org

The synthesis of related compounds, such as imidazolidin-2-ones from ureas, can be catalyzed by acids like trifluoroacetic acid (TFA). mdpi.com In other systems, metal catalysts are employed. For example, the palladium-catalyzed carboamination of N-allylureas utilizes a palladium catalyst in the presence of a base like sodium tert-butoxide (NaOtBu). purkh.com

Table 2: Effect of Catalysts and Bases on Urea Synthesis

| Catalyst/Base | Substrate Type | Effect on Reaction | Reference(s) |

| DMAP (30 mol%) | Aromatic secondary amine | High yield (86%) | rsc.org |

| DABCO | Aromatic secondary amine | Low yield (21%) | rsc.org |

| Imidazole | Aromatic secondary amine | Trace product | rsc.org |

| None | Aromatic secondary amine | Trace product | rsc.org |

| Cs2CO3 | Aromatic secondary amine | High yield | rsc.org |

| K2CO3 | Saturated secondary amine | Comparable yield to Cs2CO3 | rsc.org |

| TMEDA (50 mol%) | Saturated secondary amine | High yield (74%) | rsc.org |

| Trifluoroacetic acid (TFA) | N-(2,2-dialkoxyethyl)ureas | Catalyzes cyclization | mdpi.com |

Side Reaction Analysis and Undesired Product Formation

Several side reactions can occur during the synthesis of this compound and related compounds, leading to the formation of undesired products and reduced yields.

One significant challenge is the potential for over-reaction or reaction at other functional groups. For instance, when using highly nucleophilic amines, undesired reaction pathways can be favored, leading to the formation of unidentified side-products. rsc.org This suggests that the nucleophilicity of the amine must be carefully considered in relation to the reactivity of the other starting materials.

The reaction temperature is another critical parameter. An elevation in reaction temperature can trigger undesired pathways. In one study, increasing the temperature to 40°C improved the yield, but further increases did not lead to better results and, in some cases, promoted side reactions. rsc.org

In reactions involving unsymmetrical ureas, the formation of regioisomers can be a significant issue. For example, in a Biginelli-Diels-Alder cascade reaction, the use of unsymmetrical ureas like 1-methylurea and 1-(4-methoxyphenyl)-3-methylurea resulted in a mixture of regioisomers that were difficult to separate.

The solvent can also influence the course of the reaction. In some cases, highly polar solvents like DMSO can promote side reactions, even if the starting material is fully consumed. rsc.org

In the context of palladium-catalyzed carboamination of N-allylureas, side products can arise from competing β-hydride elimination of the organopalladium intermediate. This can lead to the formation of various isomers and related byproducts.

Furthermore, direct alkylation or arylation of urea itself to produce N-substituted ureas is often challenging due to the need for harsh conditions and the competing O-alkylation and/or dialkylation reactions. rsc.org

Kinetics of Urea Bond Formation and Cleavage

Detailed kinetic studies specifically on the formation and cleavage of the urea bond in this compound are not extensively reported in the available literature. However, general principles of reaction kinetics for similar transformations can be applied.

The formation of the urea bond via the reaction of an isocyanate with an amine is generally a fast reaction. The rate of this reaction is dependent on the concentration of both the amine and the isocyanate, and it is also influenced by the nucleophilicity of the amine and the electrophilicity of the isocyanate. The electron-donating methoxy (B1213986) group on the phenyl ring of a precursor like 4-methoxyphenyl isocyanate would slightly decrease the electrophilicity of the isocyanate carbon, potentially slowing the reaction compared to an unsubstituted phenyl isocyanate. Conversely, the methyl group on the nitrogen of a precursor like N-methyl-p-anisidine has a modest electron-donating effect, which could slightly enhance its nucleophilicity.

The cleavage of the urea bond, or hydrolysis, is generally slow under neutral conditions but can be accelerated under acidic or basic conditions. A kinetic study on the hydrolysis of 1-(4-nitrophenyl)-3-methyltriazene over a pH range of 3-14 demonstrated the influence of pH on the reaction rate. nih.gov While this is a different class of compound, it illustrates the pH-dependent nature of the stability of related functional groups. The cleavage of the sulfonylurea bridge in some herbicides has been shown to follow first-order kinetics, with the rate increasing with pH. scispace.com It can be inferred that the cleavage of the urea bond in this compound would also be subject to acid- or base-catalyzed hydrolysis, though specific rate constants are not available.

Stability and Reactivity Profiles Under Various Chemical Conditions

The stability and reactivity of this compound are influenced by its chemical environment.

Stability:

Generally, urea derivatives are relatively stable compounds under standard storage conditions. cymitquimica.com However, the urea linkage can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the cleavage of the C-N bond and the formation of the corresponding amines and carbamic acid derivatives, which would subsequently decompose. The presence of the methoxy group on the phenyl ring may influence the rate of hydrolysis.

The stability is also relevant in the context of formulations. For example, studies on sulfonylurea herbicides, which also contain a urea-like linkage, have shown that their stability is pH-dependent. Alkaline conditions are generally favorable for the stability of sulfonylureas. google.com

Reactivity:

The this compound molecule possesses several reactive sites.

Urea Moiety: The urea group itself can participate in further reactions. For instance, it can be a precursor for the synthesis of heterocyclic compounds like imidazolidin-2-ones through intramolecular cyclization reactions, often catalyzed by acids or transition metals. purkh.commdpi.com The nitrogen atoms of the urea can act as nucleophiles, and the carbonyl carbon is an electrophilic site.

Methoxyphenyl Group: The electron-rich phenyl ring, activated by the methoxy group, is susceptible to electrophilic aromatic substitution reactions. unibo.it The methoxy group directs incoming electrophiles to the ortho and para positions. The methoxyphenyl group can also undergo oxidation, potentially leading to the formation of quinones under strong oxidizing conditions.

N-Methyl Group: The nitrogen-bound methyl group is generally stable but could potentially be involved in reactions under specific, often harsh, conditions.

Derivatization and Structural Modification Strategies for Novel Aryl Methylurea Compounds

Synthesis of Variously Substituted Aryl Methylurea (B154334) Analogs

The synthesis of analogs of 1-(4-methoxyphenyl)-1-methylurea (B6246209) is fundamental to exploring structure-activity relationships. This typically involves reacting variously substituted anilines with an appropriate isocyanate or carbamoyl (B1232498) chloride, or by modifying a pre-existing aryl urea (B33335) scaffold. Traditional synthesis methods often involve the reaction of amines with potentially hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov Alternative, safer routes have been developed using less toxic agents such as diethyl carbonate or by leveraging catalysts to facilitate the reaction between amines and CO2. nih.govhilarispublisher.com

Research has demonstrated the synthesis of a range of arylurea derivatives. For instance, a series of analogs were prepared by coupling diphenyl-alkyl amine intermediates with various freshly prepared isocyanates to yield the desired urea compounds. nih.gov In one study, 1-(4-methoxyphenyl)-3-(diphenylmethyl)urea was synthesized via microwave irradiation, highlighting a modern approach to accelerate such reactions. hilarispublisher.com Another example is the preparation of 1-(2,2-Dimethoxyethyl)-3-(4-methoxyphenyl)-1-methylurea, a direct analog where a dimethoxyethyl group is installed on the methyl-bearing nitrogen. mdpi.comresearchgate.net This synthesis was achieved with a high yield, demonstrating the feasibility of N-alkylation on the urea core. mdpi.com

These synthetic modifications allow for the introduction of a wide array of substituents on both the aryl ring and the urea nitrogens, enabling a systematic investigation of their chemical and biological properties. nih.govresearchgate.net

Table 1: Examples of Synthesized Aryl Methylurea Analogs

| Compound Name | Key Modification from Core Structure | Synthetic Approach Reference |

|---|---|---|

| 1-(4-Methoxyphenyl)-3-(diphenylmethyl)urea | Diphenylmethyl group on N' | Microwave irradiation hilarispublisher.com |

| 1-(2,2-Dimethoxyethyl)-3-(4-methoxyphenyl)-1-methylurea | Dimethoxyethyl group on N1 | Reaction of the corresponding urea with nucleophiles mdpi.com |

| 1-(5,5-bis(4-Methoxyphenyl)pentyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea | Substituted pentyl group on N1 and substituted phenyl on N' | Coupling of diphenyl-alkyl amine with isocyanate nih.gov |

Incorporation of Heterocyclic Moieties onto the Urea Scaffold

Integrating heterocyclic systems into the aryl methylurea framework is a powerful strategy for creating novel chemical entities. mdpi.commdpi.com Heterocycles can introduce new hydrogen bonding sites, modulate physicochemical properties, and provide vectors for further functionalization. mdpi.com The pyrazole (B372694) nucleus, for example, is a privileged scaffold in medicinal chemistry and has been frequently linked to a urea function to create biologically active compounds. nih.gov

A notable example involves the synthesis of 3-aryl-1-(4¹-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H- mdpi.comCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-a]azepine-3-yl-methyl)-urea derivatives. researchgate.net This was achieved by condensing 3-(4¹-methoxyphenyl)-(6,7,8,9-tetrahydro-5H- mdpi.comCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-a]azepine-3-yl-methyl)-amine with appropriate arylisocyanates. researchgate.net This approach effectively attaches a complex, fused heterocyclic system to the methylurea nitrogen, demonstrating the synthetic versatility of the urea core.

Another strategy involves using pyridine-urea as a foundational core for creating hybrid compounds, linking it to other heterocyclic systems like quinazolines. mdpi.com The urea moiety often acts as a crucial linker in these designs. mdpi.comias.ac.in The ability of the urea group to interact with various biological targets through hydrogen bonding makes it a valuable component in the design of complex, multi-scaffold molecules. nih.govfrontiersin.org

Table 2: Examples of Aryl Methylureas with Incorporated Heterocyclic Moieties

| Compound Class | Heterocyclic Moiety | Point of Attachment | Synthetic Strategy Reference |

|---|---|---|---|

| Pyrazolyl-Ureas | Pyrazole | Directly linked to urea nitrogen | General review nih.gov |

| Triazoloazepine-Ureas | Tetrahydro-triazolo[4,3-a]azepine | Attached to the N-methyl group of the urea | Condensation with arylisocyanates researchgate.net |

| Pyridine-Urea Hybrids | Pyridine, Quinazoline | Pyridine as part of the core, linked to quinazoline | Hybridization approach mdpi.com |

Intramolecular Cyclization Reactions Involving Urea Derivatives

Intramolecular cyclization of urea derivatives provides an elegant pathway to construct various nitrogen-containing heterocyclic rings, such as imidazolidinones. mdpi.comresearchgate.net This strategy relies on a urea molecule containing a reactive functional group that can undergo a ring-closing reaction with one of the urea's atoms.

A highly regioselective synthesis of novel imidazolidin-2-ones has been demonstrated starting from N-(2,2-dialkoxyethyl)ureas. mdpi.com Specifically, 1-(2,2-Dimethoxyethyl)-3-(4-methoxyphenyl)-1-methylurea (1k) undergoes an acid-catalyzed intramolecular cyclization. mdpi.comresearchgate.net In this reaction, the N-(2,2-dimethoxyethyl) group, under acidic conditions (e.g., trifluoroacetic acid in refluxing toluene), is thought to generate a cyclic imidazolinium cation. This cation is then trapped by an electron-rich aromatic C-nucleophile, leading to the formation of a 4-substituted imidazolidin-2-one. mdpi.com

Similarly, propargylic ureas are versatile building blocks that can undergo intramolecular cyclization to yield important heterocyclic cores like 1H-imidazol-2(3H)-ones through a 5-exo-dig cyclization pathway. chemrevlett.com These reactions are often catalyzed by bases or transition metals like silver. chemrevlett.com The ability to form cyclic structures from linear urea precursors is a testament to the reactivity and synthetic utility of the urea functional group. google.comnih.gov

Table 3: Intramolecular Cyclization Products from Urea Derivatives

| Starting Urea Derivative | Reaction Type | Resulting Heterocycle | Key Conditions Reference |

|---|---|---|---|

| 1-(2,2-Dimethoxyethyl)-3-(4-methoxyphenyl)-1-methylurea | Acid-catalyzed intramolecular cyclization/electrophilic substitution | 4-Aryl-imidazolidin-2-one | Trifluoroacetic acid (TFA), refluxing toluene (B28343) mdpi.comresearchgate.net |

| Propargylic ureas | Base-catalyzed 5-exo-dig cyclization | 1H-Imidazol-2(3H)-one | Base catalysis chemrevlett.com |

| Propargylic ureas | Silver-catalyzed 5-exo-dig cyclization | Tetrasubstituted 2-imidazolone | Silver catalyst chemrevlett.com |

Functional Group Interconversions on the Aromatic Ring

Functional group interconversion (FGI) on the aromatic ring of an aryl urea is a crucial strategy for modifying a molecule's properties without altering its core structure. ias.ac.inmit.edu For a compound like this compound, the methoxy (B1213986) group and the aromatic ring itself are primary targets for such transformations.

The electron-donating methoxy group makes the aromatic ring activated towards electrophilic aromatic substitution reactions. This allows for the introduction of various substituents such as halogens, nitro groups, or acyl groups at the ortho positions relative to the methoxy group.

Furthermore, the methoxy group itself can be chemically altered. For example, cleavage of the methyl ether can convert the methoxy group into a hydroxyl group (a phenol). This transformation can be achieved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting phenolic hydroxyl group offers a new site for further derivatization, such as esterification or etherification, and can significantly alter the hydrogen bonding capabilities of the molecule. The oxidation of the methoxy group on related methoxyphenyl urea derivatives to form corresponding phenolic compounds has also been noted as a possible reaction.

Table 4: Potential Functional Group Interconversions for this compound

| Reaction Type | Target Site | Reagents/Conditions (Plausible) | Resulting Functional Group |

|---|---|---|---|

| Demethylation | 4-Methoxy group | Boron tribromide (BBr₃) or HBr | 4-Hydroxyl group (Phenol) |

| Electrophilic Bromination | Aromatic ring (ortho to -OCH₃) | Br₂ / Lewis Acid | Bromo substituent |

| Friedel-Crafts Acylation | Aromatic ring (ortho to -OCH₃) | Acyl chloride / Lewis Acid | Acyl substituent |

Development of Linker-Based Conjugates with Urea Core

The urea moiety is a valuable scaffold for the development of linker-based conjugates, where it serves as a central recognition element connected to other functional molecules like peptides, chelators, or cytotoxic drugs. nih.govnih.govresearchgate.net This approach is particularly prominent in the design of targeted therapeutics, such as inhibitors for the prostate-specific membrane antigen (PSMA). nih.govacs.org

In this context, a urea-based pharmacophore, such as glutamate-urea-lysine (EUK), forms the core that binds to the target protein. brieflands.com This core is then attached via a linker to another molecule, for example, a chelating agent like DOTA for radiolabeling with therapeutic radionuclides (e.g., ¹⁷⁷Lu). nih.govacs.orgacs.org The synthesis of these conjugates is a multi-step process. It often involves creating the urea-containing pharmacophore first, sometimes on a solid phase, and then conjugating it to a linker which is subsequently attached to the final effector molecule. researchgate.netbrieflands.com

The linker's structure is critical and can be modified to optimize the conjugate's pharmacokinetic properties. acs.orgacs.org For instance, polypeptide linkers containing Phe-Phe sequences have been used. nih.gov The development of versatile bifunctional linkers, sometimes derived from Ugi multicomponent reactions, allows for the efficient assembly of these complex bioconjugates. csic.es

Table 5: Examples of Linker-Based Conjugates with a Urea Core

| Conjugate Type | Urea Core Example | Linker Type | Attached Moiety | Application Area Reference |

|---|---|---|---|---|

| PSMA-Targeted Radiopharmaceutical | N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-(S)-l-lysine (DCL) | Polypeptide (Phe-Phe) | DOTA chelator for ¹⁷⁷Lu | Cancer therapy nih.govacs.orgacs.org |

| Protein-Drug Conjugate | Thiol-reactive maleimide-linked urea | Polyethylene glycol (PEG) units | Cytotoxic proteins (e.g., PE35) | Cancer therapy researchgate.net |

| Peptide-Urea Conjugate | Glutamate-Ureido-based peptides | Various | Peptide sequences | PSMA inhibitors brieflands.com |

Advanced Applications and Functional Exploration of Aryl Methylurea Architectures

Catalytic Applications of Urea (B33335) Derivatives

Urea and its derivatives have emerged as powerful tools in the field of organic catalysis. nih.govrsc.org Their ability to form hydrogen bonds and act as bifunctional catalysts has led to their use in a variety of organic transformations.

The catalytic activity of urea derivatives is primarily attributed to the urea functional group (-NH-CO-NH-). This group can act as a hydrogen bond donor, activating substrates and stabilizing transition states. In the case of aryl methylureas, the electronic properties of the aryl ring can influence the acidity of the N-H protons, thereby modulating the catalytic activity. The methoxy (B1213986) group on the phenyl ring of 1-(4-Methoxyphenyl)-1-methylurea (B6246209), being an electron-donating group, can influence the electron density of the urea moiety and, consequently, its catalytic behavior.

While specific catalytic applications for this compound are not extensively documented in current literature, the broader class of urea derivatives has been successfully employed as organocatalysts. rsc.org For instance, trisubstituted ureas have been synthesized and investigated for their catalytic potential. rsc.org The synthesis of related compounds, such as 1-benzyl-3-(4-methoxyphenyl)-1-methylurea, highlights the accessibility of this class of compounds for catalytic screening. rsc.org

Urea derivatives have been shown to catalyze a range of organic reactions. A notable application is in hydrogenation reactions. For example, iridium and ruthenium pincer complexes have been effectively used for the hydrogenation of various urea derivatives to amines and methanol. researchgate.net While this demonstrates the transformation of ureas, they can also act as catalysts themselves.

The general catalytic utility of ureas suggests that this compound could potentially catalyze reactions such as Michael additions, aldol (B89426) reactions, and other transformations that benefit from hydrogen bond-mediated activation. The precise role and efficacy would, however, depend on the specific reaction conditions and substrates involved. The table below summarizes organic transformations where urea derivatives have been used as catalysts.

| Organic Transformation | Role of Urea Catalyst | Reference |

| Hydrogenation of ureas | Substrate (transformed by metal catalyst) | researchgate.net |

| General Organocatalysis | Hydrogen bond donor, substrate activation | nih.govrsc.org |

Materials Science Applications of Urea-Based Structures

The application of urea-based compounds extends into materials science, where their unique molecular structures are exploited for the development of advanced functional materials. nih.govrsc.org

Urea and its derivatives have attracted considerable attention for their non-linear optical (NLO) properties. nih.govsemanticscholar.org NLO materials are capable of altering the properties of light that passes through them and are crucial for technologies such as photonics, laser technology, and optoelectronics. semanticscholar.org

The NLO response of organic molecules is governed by several factors at the molecular level. A key design principle is the creation of a "push-pull" system, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system. researchgate.net This arrangement facilitates intramolecular charge transfer (ICT), which is fundamental to a large NLO response.

In the context of this compound, the methoxyphenyl group acts as an electron donor, while the urea moiety can have a more complex role. The planarity of the molecule is another critical factor, as it enhances the mobility of electrons within the π-conjugated system, leading to a greater NLO effect. researchgate.net The introduction of electron donors and acceptors into a molecular structure increases the difference in the dipole moment between the ground and excited states, thereby enhancing the NLO properties. researchgate.net Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting the hyperpolarizability of these molecules, a key measure of their NLO activity. researchgate.netnih.gov For instance, the calculated first hyperpolarizability of 1-(4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one, a related compound, is 25 times that of urea, a standard reference material for NLO properties. researchgate.net

| Design Principle | Effect on NLO Response | Reference |

| Push-Pull System | Enhances intramolecular charge transfer (ICT) | researchgate.net |

| π-Conjugation | Facilitates electron mobility | researchgate.net |

| Molecular Planarity | Increases electron mobility, enhancing NLO activity | researchgate.net |

| Electron Donor/Acceptor Groups | Increases dipole moment difference between states | researchgate.net |

Materials with strong NLO properties are prime candidates for use in various optoelectronic devices. semanticscholar.orgchem960.com These applications include optical limiting, where the material's transmittance decreases with increasing laser intensity, protecting sensitive equipment from damage. Urea derivatives, due to their significant NLO responses, are being investigated for such applications. semanticscholar.org The ability of urea-based constructs to have their NLO activity amplified through self-assembly and modulated by external stimuli like anion recognition further broadens their potential utility. nih.gov While specific studies on this compound for optoelectronic applications are not prominent, its structural features align with the design principles for effective NLO materials, suggesting its potential in this arena.

Advanced Polymer and Resin Precursors

The synthesis of polyureas and poly(urea-urethanes) is of significant industrial and academic interest due to the versatile properties of these materials, finding applications as coatings, adhesives, and in biomedical devices. semanticscholar.orgacs.org Typically, these polymers are synthesized through the reaction of isocyanates with amines or alcohols. semanticscholar.orgacs.org While N,N'-disubstituted ureas can form supramolecular polymers through strong, bifurcated hydrogen bonds, the direct use of "this compound" as a monomer for the synthesis of advanced polymers or resins is not well-documented in publicly available research. nih.gov

Extensive searches of chemical and patent literature did not yield specific examples of "this compound" being utilized as a precursor for polymerization. The research on polyurea synthesis predominantly focuses on the use of diamines and diisocyanates or alternative, non-isocyanate routes involving reagents like carbon dioxide or phosgene (B1210022) substitutes. researchgate.netunibo.it While some studies have explored the use of urea itself as a monomer in non-isocyanate polyurea synthesis, the incorporation of specifically substituted ureas like "this compound" into polymer backbones is not a common strategy. researchgate.net One study mentioned the use of a urea with a 4-methoxyphenyl (B3050149) group in polymerization; however, the compound was N-(4-methoxyphenyl)urea, not the N,N'-disubstituted "this compound".

Therefore, while the aryl methylurea (B154334) scaffold is of interest, the specific compound "this compound" does not appear to be a conventional or reported precursor for advanced polymers and resins based on current scientific literature.

Investigation of Molecular Recognition and Binding Principles

The aryl urea framework is a key pharmacophore in a multitude of biologically active compounds, particularly as inhibitors of protein kinases. The ability of the urea moiety to act as both a hydrogen bond donor and acceptor is crucial for its interaction with the amino acid residues in the active sites of enzymes.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR1) are critical targets in anti-angiogenic cancer therapy. A significant number of inhibitors developed for these kinases incorporate a urea or biaryl urea moiety. Theoretical studies, often in conjunction with experimental work, have been instrumental in elucidating the binding mechanisms of these inhibitors.

Computational analyses reveal that the urea group typically forms key hydrogen bonds within the ATP-binding pocket of the kinase. For instance, in many VEGFR-2 inhibitors, the urea functionality interacts with the side chain of glutamic acid (Glu885) and the backbone amide of aspartic acid (Asp1046) in the hinge region of the kinase domain. bohrium.com The N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. bohrium.com

The conformation of the aryl urea ligand is a critical determinant of its binding affinity. Theoretical studies on N,N'-diaryl ureas have shown that they can adopt different conformations, with the cis-trans and trans-trans arrangements being of particular importance. researchgate.net The specific conformation adopted upon binding is influenced by the substitution pattern on the aryl rings and the nature of the receptor's active site. For N-alkyl-N'-aryl ureas, computational studies have revealed that the methylation pattern significantly impacts the conformational free-energy landscape, which in turn affects drug design strategies. nih.gov

In the context of FGFR1 inhibition, compounds containing a 3,5-dimethoxyphenyl group attached to a urea or a related heterocyclic scaffold have shown high selectivity. acs.orgfrontiersin.org Quantum chemical calculations and molecular modeling can help to understand the electronic and steric factors that contribute to this selectivity. These studies can predict the preferred binding modes and rationalize why certain substitutions on the phenyl ring lead to enhanced potency. mdpi.com

Molecular docking is a powerful computational tool used to predict the binding orientation of a ligand to its receptor. This technique has been extensively applied to the design of novel urea-based inhibitors for kinases like VEGFR-2 and FGFR1. bohrium.comnih.govnih.gov

In a typical docking study, a library of virtual compounds, which can include derivatives of "this compound", is screened against the crystal structure of the target protein. The docking algorithm calculates the most likely binding poses and assigns a score based on the predicted binding affinity. This allows for the prioritization of compounds for synthesis and biological testing.

For example, docking studies of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas as VEGFR-2 inhibitors have provided a rationalization for their high potency, identifying them as type II inhibitors. nih.gov These studies highlight the importance of the arylurea moiety being in the meta position to the thioether linker for optimal interaction with the receptor. nih.gov Similarly, molecular docking of pyrimidine-urea inhibitors into the active site of p38α MAP kinase has been used to develop 3D-QSAR models that correlate the structural features of the inhibitors with their biological activity. nih.gov

The design of novel pyridin-2-yl urea inhibitors targeting Apoptosis signal-regulating kinase 1 (ASK1) has been guided by molecular docking and further refined by absolute binding free energy calculations, demonstrating the power of these computational methods in expediting drug discovery. mdpi.com These computational approaches are not limited to kinases; they are also used to understand interactions with other targets, such as the neuropeptide Y5 receptor, where trisubstituted phenyl urea derivatives have been identified as potent antagonists. sci-hub.se

Table 1: Examples of Aryl Urea Derivatives in Molecular Docking and Inhibition Studies

| Compound Class | Target Kinase | Key Findings from Computational Studies | Reference |

|---|---|---|---|

| 5-anilinoquinazoline-8-nitro derivatives with 1,3-disubstituted urea | VEGFR-2 | Effective VEGFR-2 kinase inhibitors with IC50 values in the submicromolar range. Docking studies revealed molecular interactions. | rsc.org |

| 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas | VEGFR-2 | Identified as type II inhibitors. The meta position of the arylurea moiety is crucial for high potency. | nih.gov |

| Thieno[2,3-d]pyrimidine derivatives with biarylurea motif | VEGFR-2 | Docking studies showed comparable binding modes to lead compounds, with urea linkage fulfilling key interactions. | bohrium.com |

| 3-vinyl-quinoxalin-2(1H)-one derivatives | FGFR1 | Molecular docking provided insights into the interactions between the compounds and FGFR1. | nih.gov |

| Pyridin-2-yl urea derivatives | ASK1 | Absolute binding free energy calculations discriminated between possible binding modes predicted by docking. | mdpi.com |

| Pyrimidine-urea derivatives | p38α MAP kinase | Docking poses were used to generate CoMSIA fields for 3D-QSAR models. | nih.gov |

The elucidation of structure-activity relationships (SAR) is a critical aspect of medicinal chemistry, providing insights into how chemical structure influences biological activity. For urea-based inhibitors, SAR studies focus on how modifications to the aryl rings, the urea linker, and the substituents on the nitrogen atoms affect binding affinity and selectivity.

Key principles that have emerged from SAR studies of aryl urea kinase inhibitors include:

The Role of the Urea Moiety: The urea group is a critical hydrogen-bonding motif. Both N-H groups often act as hydrogen bond donors to the hinge region of the kinase, while the carbonyl oxygen can accept a hydrogen bond. nih.gov

Aryl Ring Substituents: The nature and position of substituents on the aryl rings significantly impact potency and selectivity. For instance, in a series of N-alkyl-N-biphenylylmethyl-N'-arylureas, the introduction of fluorine at specific positions on the biphenyl (B1667301) moiety improved both in vitro and in vivo activity. nih.gov In another study on VEGFR-2 inhibitors, hydrophobic groups on the terminal phenyl ring of 1-aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas led to the most potent compounds. nih.gov The 4-methoxyphenyl group, as in our subject compound, can provide favorable electronic and steric interactions.

Bioisosteric Replacements: SAR studies often explore the replacement of the urea moiety with other groups like thiourea (B124793) or amides to modulate properties such as solubility, metabolic stability, and binding affinity. tandfonline.comnih.gov

The combination of synthesis, biological evaluation, and computational modeling provides a powerful platform for a deep understanding of the structure-binding relationships in urea scaffolds, enabling the rational design of more potent and selective therapeutic agents.

Environmental Fate and Transformation Pathways of Aryl Methylurea Compounds

Phototransformation Mechanisms and Photoproduct Formation

There is a lack of specific studies detailing the phototransformation mechanisms and photoproduct formation for 1-(4-Methoxyphenyl)-1-methylurea (B6246209). For related phenylurea herbicides, photolysis can be a significant degradation pathway. acs.org For instance, the photolysis of other phenylureas has been shown to proceed via pathways such as photo-Fries rearrangement and cleavage of the urea (B33335) structure. uc.pt In the case of methoxy-substituted phenylureas, reactions on the aromatic ring are also possible. The phototransformation of the related compound, metoxuron (B1676524) [3-(3-chloro-4-methoxyphenyl)-1,1-dimethylurea], in aqueous solution leads to the formation of various photoproducts through processes like photohydrolysis. researchgate.net However, without specific research, it is not possible to definitively state the photoproducts of this compound.

Biodegradation Pathways by Environmental Microorganisms

The biodegradation of this compound by environmental microorganisms has not been specifically documented. Generally, microbial degradation is a primary mechanism for the dissipation of phenylurea herbicides in soil and water. frontiersin.org Microorganisms, including bacteria and fungi, have been shown to degrade various phenylureas. oup.comunl.pt Common pathways involve N-demethylation and hydrolysis to the corresponding aniline, which in this case would be p-anisidine (B42471) (4-methoxyaniline). oup.comnih.gov For example, bacteria such as Bacillus sphaericus and Variovorax sp. have been identified as capable of degrading other phenylurea herbicides. nih.govnih.gov Some microbial enzymes, known as aryl acylamidases, are capable of hydrolyzing methoxy-substituted phenylureas. nih.gov The specific microorganisms and enzymatic pathways responsible for the degradation of this compound remain to be identified.

Persistence and Environmental Mobility in Soil and Aquatic Systems

Specific data on the persistence and environmental mobility of this compound in soil and aquatic systems are not available. The mobility of phenylurea herbicides in soil is influenced by factors such as their water solubility and their tendency to adsorb to soil organic carbon and clay particles. biochempress.comcharite.de The methoxy (B1213986) group on the phenyl ring can influence these properties. For a different but related compound, N-(3-Methoxyphenyl)-N',N'-dimethylurea, a soil sorption coefficient (log Koc) has been reported, but this data cannot be directly applied to the 4-methoxy isomer with a different methylation pattern. biochempress.com Generally, compounds with higher water solubility and lower sorption coefficients are more mobile and have a greater potential to leach into groundwater. epa.gov The persistence, often measured as a half-life in soil or water, is determined by the rates of degradation through biotic and abiotic processes. Without experimental data for this compound, its persistence and mobility cannot be characterized.

Characterization of Environmental Degradation Products and Metabolites

There is no specific characterization of the environmental degradation products and metabolites of this compound in the available literature. Based on the general degradation pathways of phenylurea herbicides, the expected primary metabolites would likely include N-demethylated products and the corresponding aniline. oup.comresearchgate.net

Hypothetical Primary Degradation Products of this compound

| Precursor Compound | Potential Degradation Product | Transformation Pathway |

|---|---|---|

| This compound | 1-(4-Methoxyphenyl)urea | N-demethylation |

This table is based on generalized pathways for phenylurea herbicides and is for illustrative purposes only. Specific studies are required to confirm these products for this compound.

Further degradation of these initial products could also occur. For example, 4-methoxyaniline could undergo further transformation in the environment. The actual metabolites formed would need to be identified and characterized through specific laboratory and field studies.

Concluding Remarks and Future Research Perspectives

Current Achievements and Limitations in the Research of 1-(4-Methoxyphenyl)-1-methylurea (B6246209)

The chemical compound this compound and its derivatives are subjects of ongoing scientific inquiry, primarily within the realms of organic synthesis and medicinal chemistry. A notable achievement in this area is the development of synthetic methodologies for creating complex molecular structures incorporating the this compound moiety. For instance, researchers have successfully synthesized a series of novel 4-(hetero)arylimidazolidin-2-ones through the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with various aromatic and heterocyclic C-nucleophiles. mdpi.com This method is advantageous due to its high regioselectivity, the use of readily available starting materials, and a straightforward procedure. mdpi.com

Furthermore, the urea (B33335) functional group, a central feature of this compound, is a well-established and pivotal functionality in drug discovery and medicinal chemistry. mdpi.com Urea derivatives are known to be integral components in a variety of FDA-approved drugs. mdpi.com The exploration of compounds structurally similar to this compound has revealed potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai This highlights the therapeutic potential that could be unlocked through further investigation of this specific compound.

However, the research into this compound is not without its limitations. While synthetic routes have been established, they sometimes face challenges. For example, in certain multi-component reactions designed to produce complex urea derivatives, a lack of regioselectivity has been observed with unsymmetrical ureas, leading to the formation of regioisomers that are difficult to separate. frontiersin.org Additionally, while the broader class of urea derivatives has been extensively studied, specific research focusing solely on the properties and applications of this compound is less abundant. Much of the current understanding is inferred from studies on structurally related compounds. ontosight.aiontosight.ai A dedicated and in-depth investigation into the unique physicochemical and biological characteristics of this compound is still needed to fully realize its potential.

Identification of Emerging Research Methodologies and Analytical Techniques

The study of this compound and related compounds is benefiting from the continuous evolution of research methodologies and analytical techniques. In the realm of synthesis, modern approaches are moving towards more efficient and environmentally friendly processes. One such example is the development of a catalyst-free and scalable synthesis of N-substituted ureas in water, which avoids the need for organic co-solvents and often simplifies purification. nih.gov Additionally, microwave-assisted synthesis has been employed for the rapid and efficient production of arylurea derivatives. hilarispublisher.com

For the characterization of these compounds, a suite of advanced spectroscopic and analytical methods is routinely employed. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR, are fundamental in confirming the molecular structure and purity of newly synthesized urea derivatives. mdpi.com Infrared (IR) spectroscopy is also crucial for identifying the characteristic functional groups, such as the urea moiety. ontosight.ai

In the context of exploring the properties and potential applications of these compounds, computational chemistry is emerging as a powerful tool. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are being used to investigate the nonlinear optical (NLO) properties of related molecules. royalsocietypublishing.org These computational approaches can predict molecular-level properties, offering insights into the behavior of molecules without the need for extensive experimental procedures. mdpi.com This is particularly valuable in fields like materials science and pharmacology for screening potential candidates and understanding their mechanisms of action. mdpi.com Furthermore, techniques like X-ray crystallography provide definitive structural information, which is vital for understanding intermolecular interactions and guiding the design of new materials. researchgate.net

Directions for Future Research in Advanced Materials and Catalytic Applications